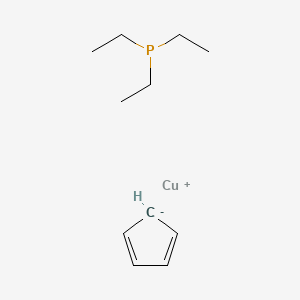
copper(1+);cyclopenta-1,3-diene;triethylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);cyclopenta-1,3-diene;triethylphosphane typically involves the reaction of copper(I) chloride with cyclopentadienyl sodium and triethylphosphine . The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The general reaction scheme is as follows:
CuCl+NaC5H5+P(C2H5)3→(C5H5)CuP(C2H5)3+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);cyclopenta-1,3-diene;triethylphosphane undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution Reagents: Ligand exchange reactions can be carried out using various phosphines, amines, and other ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in copper(II) complexes, while substitution reactions yield new organocopper compounds with different ligands .
Applications De Recherche Scientifique
Copper(1+);cyclopenta-1,3-diene;triethylphosphane has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Material Science: The compound is used in the synthesis of thin films and nanomaterials.
Pharmaceuticals: It serves as a precursor for the synthesis of biologically active molecules.
LED Manufacturing: The compound is used in the production of light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of copper(1+);cyclopenta-1,3-diene;triethylphosphane involves the coordination of the copper(I) center with the cyclopentadienyl and triethylphosphine ligands. This coordination stabilizes the copper(I) center and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fluorotris(triphenylphosphine)copper(I)
- Indium Copper Diethylthiolatetriphenylphosphine Complex
- Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I)
Uniqueness
Copper(1+);cyclopenta-1,3-diene;triethylphosphane is unique due to its specific ligand combination, which imparts distinct reactivity and stability compared to other organocopper compounds. The presence of both cyclopentadienyl and triethylphosphine ligands allows for versatile applications in catalysis and material science .
Propriétés
Formule moléculaire |
C11H20CuP |
|---|---|
Poids moléculaire |
246.80 g/mol |
Nom IUPAC |
copper(1+);cyclopenta-1,3-diene;triethylphosphane |
InChI |
InChI=1S/C6H15P.C5H5.Cu/c1-4-7(5-2)6-3;1-2-4-5-3-1;/h4-6H2,1-3H3;1-5H;/q;-1;+1 |
Clé InChI |
HFLGHHCQULGGMX-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)CC.[CH-]1C=CC=C1.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate](/img/structure/B12324021.png)
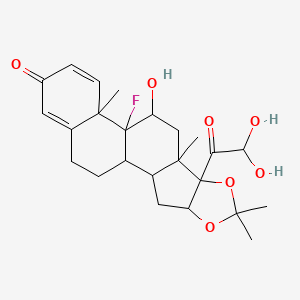
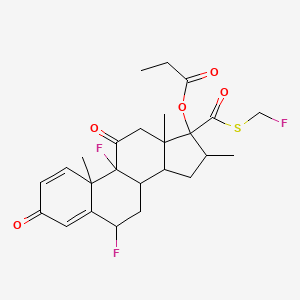
amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
![6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12324054.png)
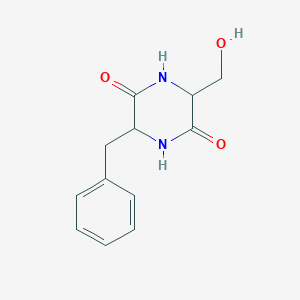
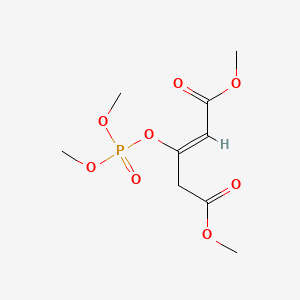
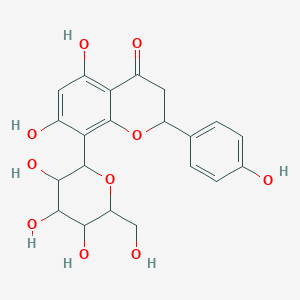
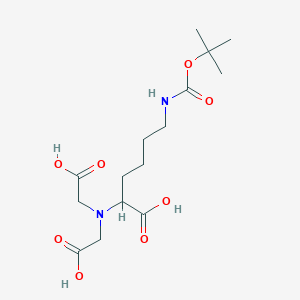
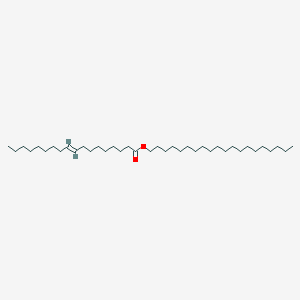
![(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12324090.png)
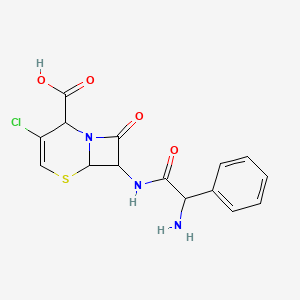
![Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B12324096.png)
![4a,5,5a,6,6a,6b,7,7a-Octahydro-7,7a-dihydroxy-3,6b-dimethyl-5-methylenecycloprop[2,3]indeno[5,6-b]furan-2(4H)-one](/img/structure/B12324100.png)
